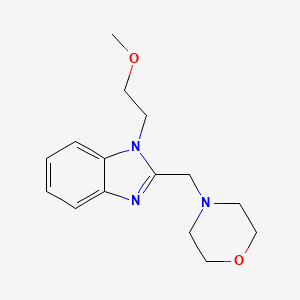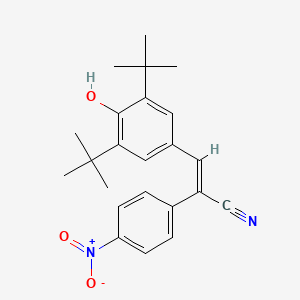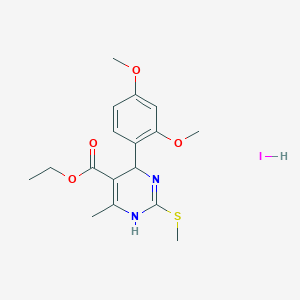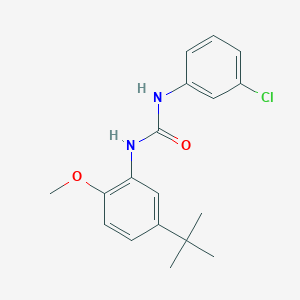
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole
Übersicht
Beschreibung
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as E3810, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit potent inhibitory effects on several enzymes and proteins.
Wirkmechanismus
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole exerts its inhibitory effects on HDACs, PARPs, and PDEs by binding to their active sites and preventing their enzymatic activity. By inhibiting these enzymes and proteins, 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole can modulate various cellular processes, including DNA repair, gene expression, and cell signaling. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis, making 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole a promising candidate for the treatment of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole. In vitro studies have shown that 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and migration of endothelial cells, and reduce the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole can inhibit tumor growth and metastasis, reduce inflammation in animal models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole is its potent inhibitory effects on several enzymes and proteins involved in various cellular processes. This makes 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole a promising candidate for the treatment of several diseases. However, one of the main limitations of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been found to exhibit off-target effects, which can limit its therapeutic potential.
Zukünftige Richtungen
Several future directions for research on 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole have been proposed. One direction is to investigate the potential of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole as a combination therapy with other anticancer agents. Another direction is to investigate the potential of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole as a therapy for neurodegenerative disorders, such as Alzheimer's disease. Additionally, future research could focus on developing new formulations of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole that improve its solubility and bioavailability. Finally, further studies could investigate the off-target effects of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole and develop strategies to minimize these effects.
Conclusion
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole exhibits potent inhibitory effects on several enzymes and proteins involved in various cellular processes, making it a promising candidate for the treatment of several diseases. Future research could focus on investigating the potential of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole as a combination therapy, as well as developing new formulations that improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and phosphodiesterases (PDEs). These enzymes and proteins are involved in various cellular processes, including DNA repair, gene expression, and cell signaling, making 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole a promising candidate for the treatment of several diseases.
Eigenschaften
IUPAC Name |
4-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-19-9-8-18-14-5-3-2-4-13(14)16-15(18)12-17-6-10-20-11-7-17/h2-5H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEHOZAQVJKVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4850620.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4850623.png)
![6-ethyl-N-(3-methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4850630.png)
![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4850635.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)
![ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B4850672.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4850674.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B4850703.png)

![4-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4850707.png)